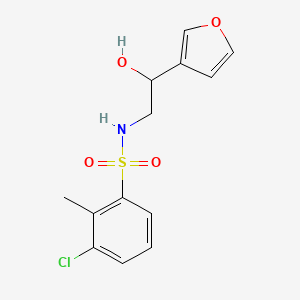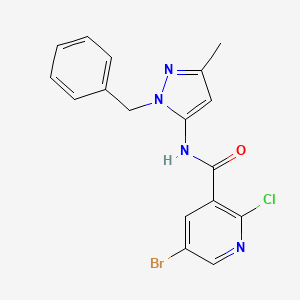
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide is not fully understood. However, it has been proposed that the compound may exert its biological activities through the inhibition of various enzymes, including protein kinases and phosphodiesterases. It has also been suggested that the compound may interact with DNA and RNA, leading to its potential anticancer and antiviral activities.
Biochemical and Physiological Effects:
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its potential as an anticancer agent, with the compound inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to have antiviral activity against several viruses, including HIV-1 and HCV. Additionally, the compound has been shown to have anti-inflammatory activity and to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases.
实验室实验的优点和局限性
One of the major advantages of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide is its potential as a versatile tool compound for studying various biological processes. Its ability to inhibit enzymes and interact with DNA and RNA make it a valuable tool for studying cellular signaling pathways, gene expression, and other biological processes. However, one of the limitations of the compound is its potential toxicity and off-target effects, which may limit its use in vivo.
未来方向
There are several potential future directions for the study of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide. One potential direction is the development of more potent and selective analogs of the compound, which may have improved efficacy and reduced toxicity. Another potential direction is the evaluation of the compound's potential as a diagnostic or therapeutic agent for various diseases, including cancer and viral infections. Additionally, the compound may have potential applications in the development of new imaging probes and biosensors for studying cellular processes.
合成方法
The synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide has been achieved using several methods. One of the most commonly used methods involves the reaction of 5-bromo-2-chloropyridine-3-carboxylic acid with 1-benzyl-3-methyl-1H-pyrazol-5-amine in the presence of a coupling agent such as EDCI (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
科学研究应用
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide has been extensively studied for its potential applications in various fields. One of its major applications is in the field of medicinal chemistry, where it has been evaluated for its anticancer, antiviral, and anti-inflammatory activities. It has also been studied for its potential as an enzyme inhibitor and as a fluorescent probe for imaging applications.
属性
IUPAC Name |
N-(2-benzyl-5-methylpyrazol-3-yl)-5-bromo-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c1-11-7-15(23(22-11)10-12-5-3-2-4-6-12)21-17(24)14-8-13(18)9-20-16(14)19/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBKQLBFOHCGNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

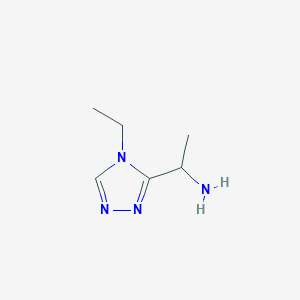
![7-Butyl-5-ethylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2371348.png)
![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)

![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)
![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)
![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)
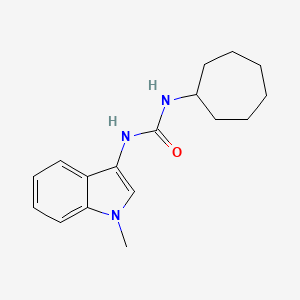
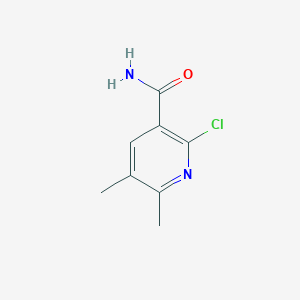
![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)
![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)
![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)
